Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate
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Overview
Description
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is a chemical compound with the molecular formula C12H18NO5P. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. This compound is particularly interesting due to its unique structure, which includes a benzyl group, a carbamate group, and a dimethoxyphosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the carbamate group. Another method involves the use of 1,1’-carbonyldiimidazole as a reagent, which facilitates the formation of the carbamate group through a mechanochemical process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The benzyl group can undergo substitution reactions, where different substituents replace the hydrogen atoms on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines. Substitution reactions can lead to various substituted benzyl carbamates.
Scientific Research Applications
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethoxyphosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the dimethoxyphosphoryl group.
tert-Butyl carbamate: Another carbamate derivative with a tert-butyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where such functionality is required .
Properties
Molecular Formula |
C12H18NO5P |
---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
benzyl N-(1-dimethoxyphosphorylethyl)carbamate |
InChI |
InChI=1S/C12H18NO5P/c1-10(19(15,16-2)17-3)13-12(14)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,14) |
InChI Key |
ZSMIGAVXKKRMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
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